molecular formula C9H14N2O B2790119 2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL CAS No. 1505678-76-1

2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL

Cat. No. B2790119
CAS RN: 1505678-76-1
M. Wt: 166.224
InChI Key: MGJRJPOHUHOQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL” is a chemical compound with the molecular formula C9H14N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a methyl group and an aminoethanol group . The InChI code for this compound is 1S/C8H12N2O/c1-10(6-7-11)8-2-4-9-5-3-8/h2-5,11H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 152.2 . It is a solid at room temperature . The melting point of this compound is between 87-88 degrees Celsius .

Advantages and Limitations for Lab Experiments

One advantage of using 2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL in lab experiments is its high affinity and selectivity for α4β2 nAChRs, which allows for specific targeting of these receptors. However, this compound's moderate affinity for α7 nAChRs may lead to off-target effects in experiments where these receptors are also present. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its use in some experiments.

Future Directions

Future research on 2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL could focus on its potential therapeutic applications in humans, particularly in the treatment of cognitive disorders and chronic pain. Additionally, further studies could investigate the mechanism of action of this compound at the molecular level, as well as its effects on other receptors and neurotransmitter systems. Finally, the development of more efficient synthesis methods for this compound could increase its accessibility for research purposes.

Synthesis Methods

2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL can be synthesized through a multi-step process starting with the reaction of 3-chloro-4-methylpyridine with sodium cyanide to form 4-methylpyridine-3-carbonitrile. This intermediate is then reacted with sodium borohydride to form 4-methylpyridin-3-ylmethanol. Finally, the amine group of the resulting compound is protected with a tert-butyloxycarbonyl group, and the hydroxyl group is deprotected using trifluoroacetic acid to yield this compound.

Scientific Research Applications

2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for α4β2 nicotinic acetylcholine receptors (nAChRs), which are involved in cognitive function, addiction, and pain modulation. This compound has also been shown to have a moderate affinity for α7 nAChRs, which are involved in inflammation and neuroprotection.

Safety and Hazards

The compound “2-([(4-Methylpyridin-3-YL)methyl]amino)ethan-1-OL” may pose certain hazards. It has been assigned the hazard statements H302, H315, H318, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[(4-methylpyridin-3-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-8-2-3-10-6-9(8)7-11-4-5-12/h2-3,6,11-12H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJRJPOHUHOQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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